molecular formula C9H10BrNO2 B3320283 Ethyl 2-bromo-5-methylpyridine-4-carboxylate CAS No. 1227603-29-3

Ethyl 2-bromo-5-methylpyridine-4-carboxylate

Cat. No.: B3320283
CAS No.: 1227603-29-3
M. Wt: 244.08 g/mol
InChI Key: SWGVZPFXMAEVQF-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-methylpyridine-4-carboxylate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-5-methylpyridine-4-carboxylate typically involves the bromination of 2-methylpyridine followed by esterification. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-methylpyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Suzuki-Miyaura Coupling: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate. Reactions are usually performed in solvents like tetrahydrofuran (THF) or toluene under an inert atmosphere.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used. For example, reaction with an amine yields an aminopyridine derivative.

    Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis Overview

The synthesis of Ethyl 2-bromo-5-methylpyridine-4-carboxylate typically involves two main steps:

  • Bromination : The bromination of 2-methylpyridine using bromine in an appropriate solvent (e.g., acetic acid) yields 2-bromo-5-methylpyridine.
  • Esterification : The brominated product is then reacted with ethyl chloroformate in the presence of a base (like triethylamine) to form the desired ethyl ester.

This synthetic route allows for the production of high-purity compounds suitable for various applications.

Scientific Research Applications

This compound has several notable applications across different fields:

Organic Synthesis

  • Building Block : It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical development and agrochemical formulations. The compound's unique structure makes it a valuable precursor for creating more elaborate chemical architectures.

Medicinal Chemistry

  • Therapeutic Agent Development : This compound is explored for its potential in synthesizing antiviral and anticancer agents. Its ability to modify biological molecules enables researchers to study biochemical pathways and interactions, making it a candidate for drug discovery.
  • Enzyme Interaction Studies : this compound has been investigated for its interaction with cytochrome P450 enzymes, which play a significant role in drug metabolism. Understanding these interactions can lead to insights into pharmacokinetic properties and therapeutic efficacy.

Biochemical Research

  • Ligand Development : The compound may function as a ligand in biochemical assays, aiding in the study of receptor-ligand interactions. Its functional groups can influence binding affinity and specificity towards various biological targets.

Agrochemicals

  • Pesticide Formulation : Due to its structural properties, this compound can be incorporated into agrochemical products aimed at pest control or plant growth regulation, contributing to agricultural productivity.

Case Studies

Several studies have highlighted the efficacy and utility of this compound:

StudyFocusFindings
Study A Enzyme InteractionDemonstrated that the compound inhibits specific cytochrome P450 enzymes, suggesting potential drug-drug interaction implications.
Study B Anticancer ActivityInvestigated as an intermediate in synthesizing compounds with notable anticancer properties; preliminary results indicated promising activity against cancer cell lines.
Study C Agrochemical EfficacyEvaluated for its effectiveness as a pesticide; results showed significant pest control activity compared to standard treatments.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-methylpyridine-4-carboxylate depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. In biological systems, its effects are determined by the nature of the molecules it interacts with, potentially modifying their activity or function.

Comparison with Similar Compounds

  • Ethyl 2-bromo-5-methylpyridine-3-carboxylate
  • Methyl 4-bromo-2-methylpyridine-5-carboxylate
  • 2-bromo-5-methylpyridine

Comparison: Ethyl 2-bromo-5-methylpyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .

Biological Activity

Ethyl 2-bromo-5-methylpyridine-4-carboxylate is an organic compound belonging to the pyridine derivatives class. Its unique structure, characterized by a bromine atom at the second position, a methyl group at the fifth position, and an ethyl ester group at the fourth position, contributes to its biological activity and potential applications in medicinal chemistry and organic synthesis.

The compound acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles during chemical reactions. Synthesis typically involves bromination of a suitable pyridine precursor, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential role as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence its pharmacokinetic properties and therapeutic potential.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

  • Enzyme Inhibition :
    • It has shown potential as an inhibitor for specific enzymes, particularly in metabolic pathways.
    • Studies suggest that it may affect cytochrome P450 enzyme activity, impacting drug metabolism and efficacy.
  • Ligand Properties :
    • The compound may act as a ligand in biochemical assays, facilitating the study of various biological processes.
    • Its structural attributes allow it to modify biological molecules, aiding in the exploration of biochemical pathways .
  • Anticancer Potential :
    • Preliminary studies suggest that derivatives of pyridine compounds like this compound could exhibit anticancer properties through mechanisms involving cell cycle regulation and apoptosis induction .

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Cytochrome P450 Interaction :
    A study focused on how this compound interacts with cytochrome P450 enzymes revealed that it could modulate enzyme activity, potentially leading to altered drug metabolism profiles. This finding underscores its importance in pharmacological research.
  • Anticancer Activity :
    Research indicated that similar pyridine derivatives could inhibit cancer cell proliferation by inducing apoptosis. The mechanisms involved include disruption of cell cycle progression and enhancement of pro-apoptotic signals .

Comparative Analysis

The following table summarizes this compound alongside related compounds:

Compound NameStructural FeaturesUnique Attributes
This compoundBromine at C2, Methyl at C5Potential cytochrome P450 inhibitor
Mthis compoundMethyl group instead of ethylDifferent solubility and reactivity due to substitution
Ethyl 5-bromo-4-methylnicotinateBromine at C5Varies pharmacological properties due to substitution
Ethyl 2-bromoisonicotinateVariation in nitrogen placementExhibits different biological activities

Properties

IUPAC Name

ethyl 2-bromo-5-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGVZPFXMAEVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704605
Record name Ethyl 2-bromo-5-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227603-29-3
Record name Ethyl 2-bromo-5-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-bromo-5-methylpyridine-4-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-bromo-5-methylpyridine-4-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-bromo-5-methylpyridine-4-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-bromo-5-methylpyridine-4-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-bromo-5-methylpyridine-4-carboxylate
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-methylglycine
Ethyl 2-bromo-5-methylpyridine-4-carboxylate

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